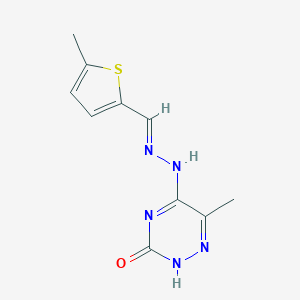
5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in scientific research. This compound is a triazine derivative that has been synthesized through a variety of methods. The compound has been found to have potential applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
The exact mechanism of action of 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have reported that 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can induce apoptosis in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation. The compound has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has limitations in terms of its solubility and bioavailability.
Orientations Futures
There are several future directions for research on 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its potential applications in material science, such as in the synthesis of new metal complexes and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
In conclusion, 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied. Although the compound has advantages in terms of its ease of synthesis and low toxicity, further research is needed to fully understand its potential as a drug candidate and its applications in material science.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported in various studies. One of the most common methods involves the reaction of 5-methyl-2-thiophenecarbaldehyde with hydrazine hydrate and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
The compound has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to possess antimicrobial, antitumor, and antiviral properties. The compound has also been found to have potential applications in material science, such as in the synthesis of nanoparticles and metal complexes.
Propriétés
Nom du produit |
5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Formule moléculaire |
C10H11N5OS |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
6-methyl-5-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5OS/c1-6-3-4-8(17-6)5-11-14-9-7(2)13-15-10(16)12-9/h3-5H,1-2H3,(H2,12,14,15,16)/b11-5+ |
Clé InChI |
RFGYGUNKCIHTCD-VZUCSPMQSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CC1=CC=C(S1)C=NNC2=NC(=O)NN=C2C |
SMILES canonique |
CC1=CC=C(S1)C=NNC2=NC(=O)NN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)


![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)

![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)

